Naphthalene, 1-(2-broMo-2-propen-1-yl)-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-
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Overview
Description
Naphthalene, 1-(2-bromo-2-propen-1-yl)-6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-1-methyl- is a complex organic compound It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features various functional groups, including a bromo-propenyl group and a dimethylsilyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, 1-(2-bromo-2-propen-1-yl)-6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-1-methyl- typically involves multiple stepsThe reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium or copper complexes to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and minimize waste. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1-(2-bromo-2-propen-1-yl)-6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Scientific Research Applications
Naphthalene, 1-(2-bromo-2-propen-1-yl)-6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-1-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of polycyclic aromatic hydrocarbons with biological systems.
Industry: Used in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of naphthalene, 1-(2-bromo-2-propen-1-yl)-6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-1-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- Naphthalene, 2-(1E)-1-propen-1-yl-
- 1-Bromo-2-(dibromomethyl)naphthalene
- Naphthalene, 1-(2-propenyl)-
Uniqueness
The presence of the dimethylsilyl ether group, in particular, distinguishes it from other naphthalene derivatives .
Properties
Molecular Formula |
C20H31BrOSi |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
[5-(2-bromoprop-2-enyl)-5-methyl-7,8-dihydro-6H-naphthalen-2-yl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C20H31BrOSi/c1-15(21)14-20(5)12-8-9-16-13-17(10-11-18(16)20)22-23(6,7)19(2,3)4/h10-11,13H,1,8-9,12,14H2,2-7H3 |
InChI Key |
VORLKTFXAMQHOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)CC(=C)Br |
Origin of Product |
United States |
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